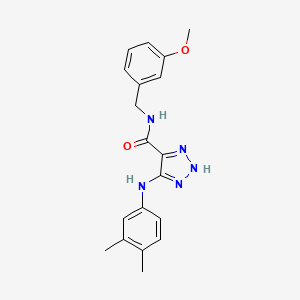

5-((3,4-dimethylphenyl)amino)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

CAS No.:

Cat. No.: VC18908408

Molecular Formula: C19H21N5O2

Molecular Weight: 351.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H21N5O2 |

|---|---|

| Molecular Weight | 351.4 g/mol |

| IUPAC Name | 5-(3,4-dimethylanilino)-N-[(3-methoxyphenyl)methyl]-2H-triazole-4-carboxamide |

| Standard InChI | InChI=1S/C19H21N5O2/c1-12-7-8-15(9-13(12)2)21-18-17(22-24-23-18)19(25)20-11-14-5-4-6-16(10-14)26-3/h4-10H,11H2,1-3H3,(H,20,25)(H2,21,22,23,24) |

| Standard InChI Key | LZUUANMGMJWSBE-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=C(C=C1)NC2=NNN=C2C(=O)NCC3=CC(=CC=C3)OC)C |

Introduction

Structural Features:

| Functional Group | Position on Molecule | Chemical Role |

|---|---|---|

| Triazole Ring | Core structure | Contributes to aromaticity and bioactivity |

| Carboxamide (-CONH-) | Attached to position 4 of triazole | Enhances hydrogen bonding capacity |

| 3-Methoxybenzyl Group | Substituent on carboxamide nitrogen | Modulates lipophilicity and bioavailability |

| 3,4-Dimethylphenylamino | Attached to position 5 of triazole | Influences electronic properties |

Synthesis Pathways

The synthesis of this compound typically involves:

-

Click Chemistry Approach:

-

The formation of the triazole ring can be achieved via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a widely used reaction for generating 1,2,3-triazoles.

-

-

Amide Coupling Reaction:

-

The carboxamide group is introduced by coupling a carboxylic acid derivative with an amine.

-

-

Substituent Introduction:

-

The addition of functional groups like the methoxybenzyl and dimethylphenylamino groups is achieved through nucleophilic substitution or reductive amination.

-

These steps ensure high yields and structural specificity.

Potential Applications:

-

Anticancer Activity:

-

Triazole derivatives are known for their ability to inhibit enzymes like tyrosine kinases and topoisomerases, making them effective against various cancer cell lines.

-

The presence of electron-donating groups (e.g., methoxy) enhances the interaction with biological targets.

-

-

Antimicrobial Properties:

-

The triazole ring interacts with microbial enzymes, disrupting their function.

-

Substituents like dimethylphenylamino may improve membrane permeability.

-

-

Anti-inflammatory Potential:

-

Carboxamide functionalities often exhibit inhibitory effects on enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).

-

Mechanism of Action:

The compound likely binds to active sites of target proteins through hydrogen bonding (via the carboxamide group) and π-π interactions (via the aromatic rings).

Analytical Characterization

To confirm its structure and purity, the following techniques are used:

-

Nuclear Magnetic Resonance (NMR):

-

Proton () and Carbon () NMR spectra provide information on chemical shifts corresponding to aromatic protons, methyl groups, and amide functionalities.

-

-

Mass Spectrometry (MS):

-

Confirms molecular weight and fragmentation patterns.

-

-

Infrared Spectroscopy (IR):

-

Identifies functional groups through characteristic peaks (e.g., C=O stretching for carboxamide around 1650 cm).

-

-

X-Ray Crystallography:

-

Provides detailed molecular geometry and confirms intramolecular interactions.

-

Research Findings

Although specific studies on this exact compound may be limited, related triazole derivatives have shown promising results in various fields:

Biological Evaluation:

-

Docking studies suggest strong binding affinity with enzymes involved in cancer progression or microbial resistance mechanisms.

-

In vitro assays have demonstrated cytotoxicity toward cancer cells with IC50 values typically below 50 µM for similar compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume